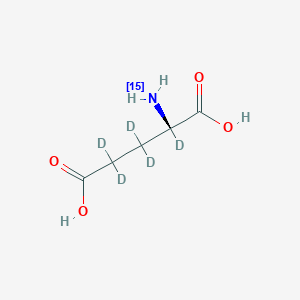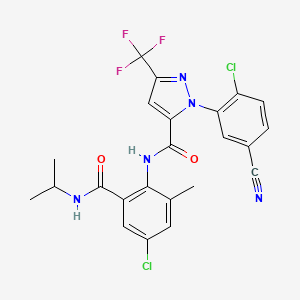
RyRs activator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RyRs activator 2, also known as compound 7o, is a potent activator of ryanodine receptors (RyRs). Ryanodine receptors are intracellular calcium release channels located on the sarcoplasmic reticulum of muscle cells. These receptors play a crucial role in the regulation of calcium ion release, which is essential for muscle contraction and various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RyRs activator 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
RyRs activator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, RyRs activator 2 is used as a tool to study the modulation of ryanodine receptors and their role in calcium signaling pathways. It helps researchers understand the structure-function relationship of these receptors and develop new therapeutic agents .
Biology
In biological research, this compound is employed to investigate the physiological and pathological roles of ryanodine receptors in muscle cells. It is used to study muscle contraction, calcium homeostasis, and related cellular processes .
Medicine
In medicine, this compound has potential therapeutic applications in treating diseases associated with dysfunctional calcium signaling, such as cardiac arrhythmias and muscle disorders. It is also being explored as a potential treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of new insecticides due to its larvicidal activity. It is comparable to chlorantraniliprole and better than cyantraniliprole in terms of efficacy .
Wirkmechanismus
RyRs activator 2 exerts its effects by binding to ryanodine receptors and modulating their activity. This binding leads to the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering a cascade of molecular events that result in muscle contraction. The molecular targets and pathways involved include the dihydropyridine receptor, FKBP12/12.6, and calmodulin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: A potent insecticide that also targets ryanodine receptors.
Cyantraniliprole: Another insecticide with a similar mode of action but lower efficacy compared to RyRs activator 2.
Uniqueness
This compound is unique due to its high potency and specificity for ryanodine receptors. It exhibits superior larvicidal activity compared to cyantraniliprole and is comparable to chlorantraniliprole. This makes it a valuable tool in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C23H18Cl2F3N5O2 |
|---|---|
Molekulargewicht |
524.3 g/mol |
IUPAC-Name |
2-(2-chloro-5-cyanophenyl)-N-[4-chloro-2-methyl-6-(propan-2-ylcarbamoyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H18Cl2F3N5O2/c1-11(2)30-21(34)15-8-14(24)6-12(3)20(15)31-22(35)18-9-19(23(26,27)28)32-33(18)17-7-13(10-29)4-5-16(17)25/h4-9,11H,1-3H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
DXBACVIDBCHHCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)C#N)Cl)C(F)(F)F)C(=O)NC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


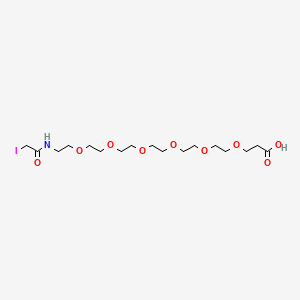

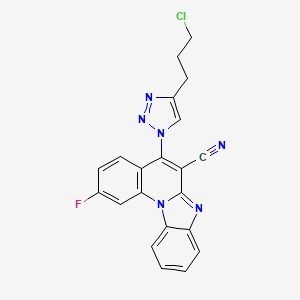
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
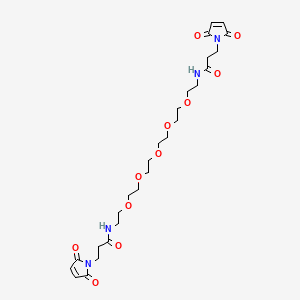
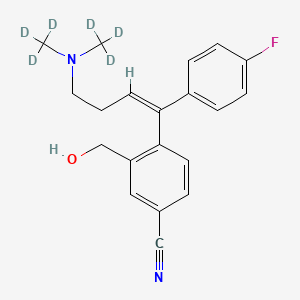
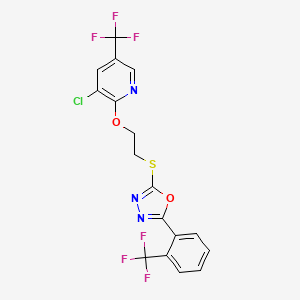
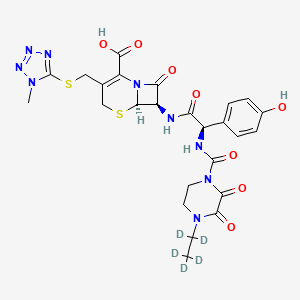
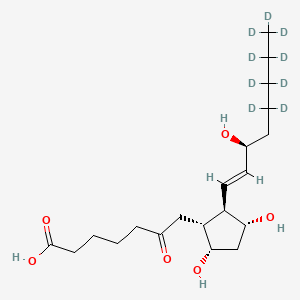

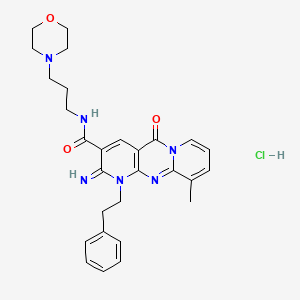
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
